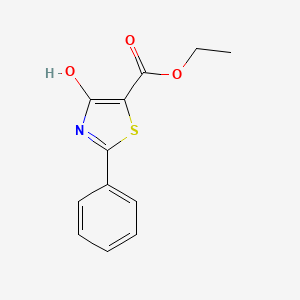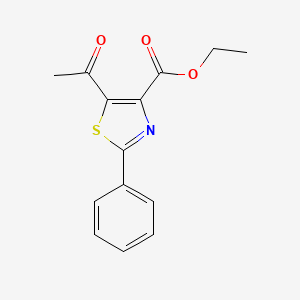
4-(3-ニトロフェニル)安息香酸
概要
説明
The 4-(3-nitrophenyl)benzoic Acid molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials. Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular formula of 4-(3-nitrophenyl)benzoic Acid is C13H9NO4 . It has an average mass of 243.215 Da and a mono-isotopic mass of 243.053162 Da .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
4-(3-nitrophenyl)benzoic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 450.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .科学的研究の応用
抗真菌および抗菌用途
4-(3-ニトロフェニル)安息香酸: は、抗真菌用途における潜在的な使用について研究されてきました。 この化合物の誘導体、例えばサリチルアニリドエステルは、真菌株に対してインビトロでの活性を示しており、抗真菌剤としての可能性を示唆しています .
材料科学
材料科学において、4-(3-ニトロフェニル)安息香酸 誘導体は、配位錯体の合成に使用されます。 これらの錯体は、特定の磁気的、電気的、または光学的特性を持つ新規材料を作成するための用途があります .
薬理学
薬理学において、4-(3-ニトロフェニル)安息香酸 は、さまざまな薬理活性化合物の合成に関与しています。 これは、創薬に使用できる複雑な分子の作成における構成要素として機能します .
化学合成
この化合物は、特にエステルの生触媒加水分解において、化学合成において重要な役割を果たします。 これは、効率的な合成プロセスを開発するために不可欠なトリプシンやリパーゼなどの酵素の触媒メカニズムを調査するために使用されます .
分析化学
4-(3-ニトロフェニル)安息香酸: は、分析化学において関連しており、その明確に定義された特性により、機器の校正や分析方法の検証のための標準として使用できます .
生化学
生化学において、この化合物は、酵素触媒反応の研究に使用されます。 これは、さまざまな生化学経路において重要な中間体である、ニトリルから有用なアミドやカルボン酸への変換を理解するのに役立ちます .
環境用途
4-(3-ニトロフェニル)安息香酸: およびその誘導体は、環境科学において重要です。それらは、水源における一般的な汚染物質である4-ニトロフェノールの削減に関与しています。 この化合物の誘導体は、水浄化のための環境に優しい方法を開発するために使用できます .
生触媒におけるニトリル代謝酵素
この化合物は、生触媒および生体変換プロセスにおいて重要なニトリル代謝酵素の研究に使用されます。 これらの酵素は、微細化学品の生産において幅広い用途を持つ炭素-窒素三重結合の同化と異化に不可欠です .
作用機序
Target of Action
The primary targets of 4-(3-nitrophenyl)benzoic Acid are the cAMP-specific 3’,5’-cyclic phosphodiesterases 4A, 4B, and 4D . These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses.
Mode of Action
It is likely that the compound interacts with these enzymes, potentially inhibiting their activity . This could result in altered cAMP levels, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by 4-(3-nitrophenyl)benzoic Acid are likely related to cAMP signaling. By modulating the activity of cAMP-specific phosphodiesterases, this compound could influence various downstream effects of cAMP, such as the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular processes like metabolism, transcription, and cell cycle progression .
Result of Action
The molecular and cellular effects of 4-(3-nitrophenyl)benzoic Acid’s action would depend on the specific cellular context and the status of cAMP signaling pathways within the cells. Given its potential role as an inhibitor of cAMP-specific phosphodiesterases, this compound could lead to changes in cellular functions regulated by cAMP .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDLRLMTWAWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372984 | |
| Record name | 4-(3-nitrophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-85-9 | |
| Record name | 4-(3-nitrophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)







![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)




